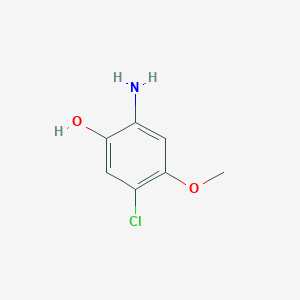

2-Amino-5-Chloro-4-methoxyphenol

Vue d'ensemble

Description

“2-Amino-5-Chloro-4-methoxyphenol” is a chemical compound with the molecular formula C7H8ClNO2 . It has a molecular weight of 173.6 . The IUPAC name for this compound is 2-amino-5-chloro-4-methoxyphenol .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-Chloro-4-methoxyphenol” consists of a total of 19 atoms. There are 8 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom . The compound contains 11 non-Hydrogen bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

The compound “2-Amino-5-Chloro-4-methoxyphenol” has a molecular weight of 173.6 . It is recommended to be stored in a refrigerated condition .

Applications De Recherche Scientifique

Synthesis of Bioactive Natural Products

2-Amino-5-Chloro-4-methoxyphenol: is a valuable intermediate in the synthesis of bioactive natural products. Its structure allows for the introduction of additional functional groups, which can lead to the creation of complex molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Conducting Polymers

This compound can also be used in the development of conducting polymers. By incorporating it into polymer chains, researchers can enhance the electrical properties of the material, making it suitable for applications in electronics and energy storage devices .

Antioxidants

Due to its phenolic structure, 2-Amino-5-Chloro-4-methoxyphenol can act as an antioxidant. It can be utilized in various industries, including food and cosmetics, to prevent oxidation and prolong shelf life .

Ultraviolet Absorbers

The compound’s ability to absorb UV light makes it an excellent candidate for use in sunscreens and protective coatings. It can help in protecting skin and materials from harmful UV radiation .

Flame Retardants

2-Amino-5-Chloro-4-methoxyphenol: has properties that make it useful as a flame retardant. It can be added to plastics, adhesives, and coatings to improve their resistance to fire .

Improvement of Material Properties

In the production of plastics and other synthetic materials, this compound can be used to enhance thermal stability and mechanical strength, leading to more durable and long-lasting products .

Pharmaceutical Research

The compound’s structure is conducive to the development of pharmaceuticals. It can serve as a building block in the synthesis of drugs aimed at treating various diseases .

Agricultural Chemicals

Lastly, 2-Amino-5-Chloro-4-methoxyphenol can be used in the synthesis of agricultural chemicals. These chemicals can be designed to protect crops from pests and diseases or to promote growth and yield .

Mécanisme D'action

Target of Action

2-Amino-5-Chloro-4-methoxyphenol is a complex compound that can interact with various targets. It’s important to note that the compound’s structure, which includes an aromatic ring (benzene), a chlorine atom, an amino group, and a methoxy group, suggests that it could interact with a wide range of biological targets .

Mode of Action

For instance, the benzene ring in the compound can act as an electron-withdrawing group by resonance , which could influence its interaction with its targets.

Biochemical Pathways

For example, 2-Amino-5-chlorophenol, a compound structurally similar to 2-Amino-5-Chloro-4-methoxyphenol, is known to participate in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group .

Pharmacokinetics

The compound’s molecular weight (1736 g/mol) and its polar surface area could influence its bioavailability .

Action Environment

The action, efficacy, and stability of 2-Amino-5-Chloro-4-methoxyphenol can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation . Furthermore, the compound’s action and efficacy could be influenced by the pH and the presence of other compounds in its environment.

Propriétés

IUPAC Name |

2-amino-5-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIUQJNELYXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599724 | |

| Record name | 2-Amino-5-chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-Chloro-4-methoxyphenol | |

CAS RN |

98280-37-6 | |

| Record name | 2-Amino-5-chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

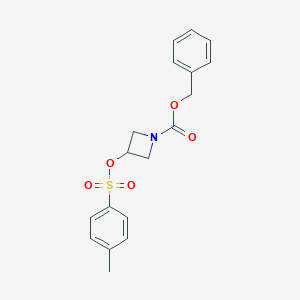

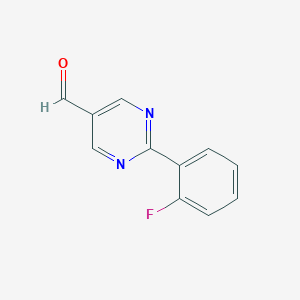

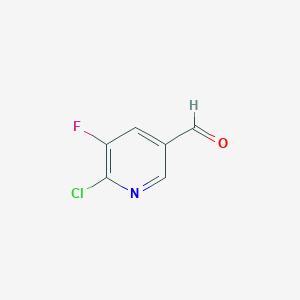

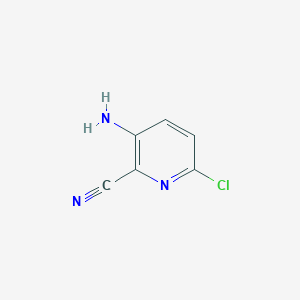

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)